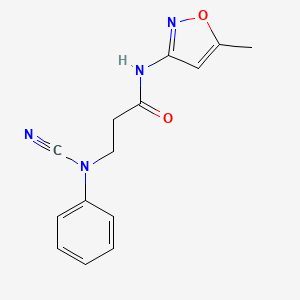

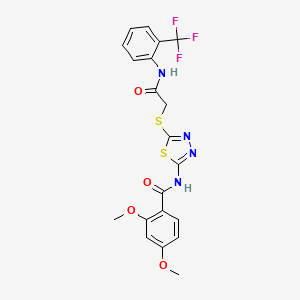

3-(N-Cyanoanilino)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(N-Cyanoanilino)-N-(5-methyl-1,2-oxazol-3-yl)propanamide, commonly known as CA-074, is a small molecule inhibitor that is widely used in scientific research. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs.

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

A study focused on the design, synthesis, and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives related to 3-(N-Cyanoanilino)-N-(5-methyl-1,2-oxazol-3-yl)propanamide, demonstrated significant in vitro antitumor activity. These compounds showed broad spectrum antitumor effects with potency 1.5–3.0 times higher than the positive control 5-FU. This highlights the potential of such compounds in developing new cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).

Organic Synthesis Techniques

Research into the anodic cyanation of N-substituted 1-benzazepines to produce α-aminonitriles demonstrates the relevance of similar compounds in advancing organic synthesis methodologies. This process involves electrochemical oxidation, highlighting the compound's utility in synthetic organic chemistry (S. Michel et al., 1997).

Cyanoimidation of Aldehydes

Another study showcased the highly efficient cyanoimidation of aldehydes using cyanamide as a nitrogen source. This process, which includes the formation of intermolecular C-N and C-O bonds, represents a versatile approach in the synthesis of N-cyanobenimidate products and potentially related compounds, such as this compound (P. Yin et al., 2009).

Electrophilic Addition Reactions

The synthesis and characterization of acyl cyanides, including reactions with acid anhydrides and isocyanates, provide insights into electrophilic addition reactions that are fundamental to creating complex organic molecules, such as this compound. These reactions underscore the versatility of cyanide functional groups in organic synthesis (A. Oku et al., 1979).

Propiedades

IUPAC Name |

3-(N-cyanoanilino)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-11-9-13(17-20-11)16-14(19)7-8-18(10-15)12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIVUGNJVLJJQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCN(C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2925032.png)

![4-[2-[[4-(3,5-Dimethylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2925042.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2925043.png)

![5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2925045.png)

![1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2925048.png)

![3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanone](/img/structure/B2925050.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2925052.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2925053.png)